

Introduction to Computational Analysis of 2-Amino-4-bromothiazole

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Compound of Interest

Compound Name: 2-Amino-4-bromothiazole

Cat. No.: B130272

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2-Amino-4-bromothiazole is a heterocyclic compound featuring a thiazole ring, which is a core structure in many pharmacologically active molecules, including antimicrobial and anticancer agents.[1][2] Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for rational drug design and development. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental method to elucidate these properties at the molecular level.[3]

These computational techniques allow for the prediction of molecular geometry, vibrational frequencies (correlating to IR and Raman spectra), and the distribution of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity, stability, and potential intermolecular interactions.[4][5][6]

Methodologies and Protocols

The computational analysis of **2-Amino-4-bromothiazole** typically follows a standardized protocol involving geometry optimization, frequency analysis, and the calculation of electronic properties.

Computational Details: A Standard Protocol

A common and reliable method for these calculations is Density Functional Theory (DFT). The B3LYP (Becke's three-parameter Lee-Yang-Parr) functional is a widely used hybrid functional that combines accuracy and computational efficiency.[7] This is often paired with a Pople-style

basis set, such as 6-311++G(d,p), which provides a good balance for describing the electronic structure of molecules containing heteroatoms.[4][8]

Experimental Protocol: DFT Calculation Workflow

- **Initial Structure Creation:** The 2D structure of **2-Amino-4-bromothiazole** is drawn using molecular modeling software, and an initial 3D conformation is generated.
- **Geometry Optimization:** The initial structure is optimized to find the lowest energy conformation (a stable structure) on the potential energy surface. This is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[9] The optimization process continues until the forces on each atom are negligible, indicating a stationary point has been reached.
- **Frequency Calculation:** Following optimization, harmonic vibrational frequencies are calculated at the same level of theory.[10] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[5] These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra.
- **Electronic Property Analysis:** Using the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8] The energy gap between these orbitals (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[5]
- **NBO and MEP Analysis:** Further analyses, such as Natural Bond Orbital (NBO) analysis to study intramolecular charge transfer and Molecular Electrostatic Potential (MEP) mapping to identify sites for electrophilic and nucleophilic attack, can also be performed.[3][9]

Data Presentation: Calculated Properties

The following tables summarize the kind of quantitative data obtained from DFT calculations on thiazole derivatives, which would be expected for **2-Amino-4-bromothiazole**.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

Note: These are representative values based on calculations for similar thiazole structures, as specific experimental data for the title compound is not available.

Parameter	Bond/Angle	Calculated Value (Å or °)
Bond Length	S1-C2	1.75
C2-N3	1.32	
N3-C4	1.38	
C4-C5	1.36	
C5-S1	1.72	
C2-N(Amino)	1.36	
C4-Br	1.88	
Bond Angle	C5-S1-C2	89.5
S1-C2-N3	115.0	
C2-N3-C4	111.5	
N3-C4-C5	114.5	
C4-C5-S1	109.5	
S1-C2-N(Amino)	122.0	
N3-C4-Br	123.0	

Table 2: Calculated Vibrational Frequencies and Assignments

Assignments are based on studies of similar molecules.[\[4\]](#)[\[8\]](#)

Frequency (cm ⁻¹)	Assignment	Vibrational Mode
~3450	ν (N-H) asymmetric stretch	Amino Group
~3350	ν (N-H) symmetric stretch	Amino Group
~3100	ν (C-H) stretch	Thiazole Ring
~1630	δ (N-H) scissoring	Amino Group
~1550	ν (C=N) stretch	Thiazole Ring
~1480	ν (C=C) stretch	Thiazole Ring
~1250	ν (C-N) stretch	Thiazole Ring
~850	Ring breathing mode	Thiazole Ring
~680	ν (C-S) stretch	Thiazole Ring
~620	ν (C-Br) stretch	Bromo Group

Table 3: Electronic and Global Reactivity Descriptors

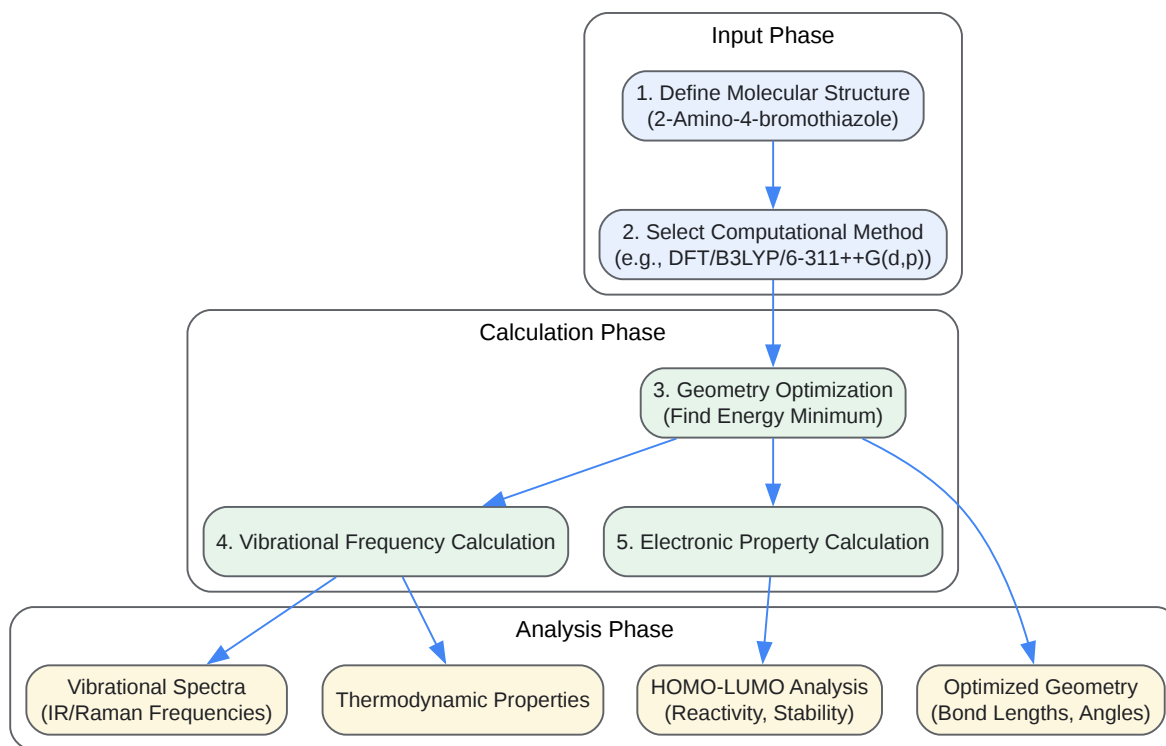
The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more reactive.^{[4][6]}

Parameter	Symbol	Value (eV)
Highest Occupied MO Energy	E_HOMO	-6.5
Lowest Unoccupied MO Energy	E_LUMO	-1.5
HOMO-LUMO Energy Gap	ΔE	5.0
Ionization Potential (I)	I	6.5
Electron Affinity (A)	A	1.5
Chemical Hardness (η)	η	2.5
Chemical Softness (S)	S	0.4
Electronegativity (χ)	χ	4.0
Electrophilicity Index (ω)	ω	3.2

Note: Values are representative based on typical DFT results for similar molecules.

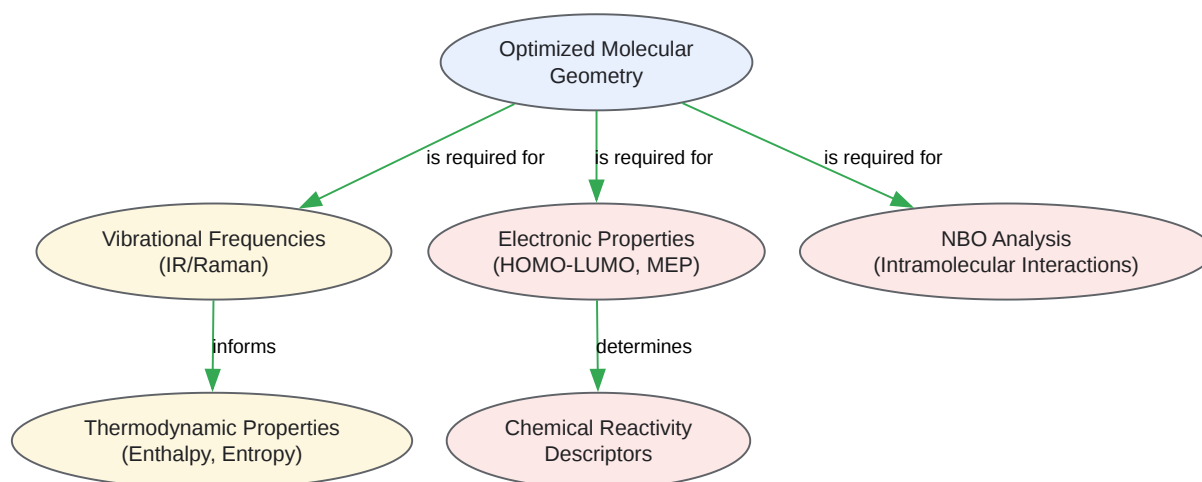
Visualizations: Workflows and Relationships

Diagrams created using Graphviz help to visualize the logical flow of the computational process and the interdependence of the calculated properties.



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Caption: Logical workflow for quantum chemical calculations.



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Caption: Interdependence of calculated molecular properties.

Conclusion

Quantum chemical calculations provide indispensable insights into the fundamental properties of **2-Amino-4-bromothiazole**. By employing methods like DFT, researchers can accurately predict its geometry, vibrational spectra, and electronic characteristics. The data derived from these calculations, particularly the analysis of frontier molecular orbitals, offers a theoretical foundation for understanding the molecule's stability, reactivity, and potential as a pharmacological agent. This in-depth computational approach is a cornerstone of modern, structure-based drug design, enabling a more efficient and targeted development of new therapeutic compounds.

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